molecular formula C26H30O5 B168468 (2R,3S,4S)-2,3,5-Tris(benzyloxy)pentane-1,4-diol CAS No. 131897-00-2

(2R,3S,4S)-2,3,5-Tris(benzyloxy)pentane-1,4-diol

Cat. No. B168468
CAS RN: 131897-00-2
M. Wt: 422.5 g/mol
InChI Key: NJEJAQAZBITKET-NXCFDTQHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R,3S,4S)-2,3,5-Tris(benzyloxy)pentane-1,4-diol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as Tri-O-benzyl-L-threitol and is a chiral molecule that exists in two enantiomeric forms. The synthesis of this compound is challenging due to its complex structure, but recent advancements in synthetic methods have made it possible to produce it in large quantities.

Mechanism Of Action

The mechanism of action of (2R,3S,4S)-2,3,5-Tris(benzyloxy)pentane-1,4-diol is not well understood. However, it is believed to act as a chiral catalyst in various reactions due to its chiral structure. This compound has been shown to exhibit excellent enantioselectivity in asymmetric synthesis reactions.
Biochemical and Physiological Effects
There is limited information available on the biochemical and physiological effects of (2R,3S,4S)-2,3,5-Tris(benzyloxy)pentane-1,4-diol. However, studies have shown that this compound is relatively non-toxic and has low cytotoxicity. It has also been shown to exhibit low inhibitory effects on various enzymes.

Advantages And Limitations For Lab Experiments

One of the main advantages of (2R,3S,4S)-2,3,5-Tris(benzyloxy)pentane-1,4-diol is its chiral structure, which makes it an excellent chiral building block and chiral auxiliary in various reactions. This compound also exhibits excellent enantioselectivity in asymmetric synthesis reactions. However, the synthesis of this compound is challenging and requires several steps, making it relatively expensive to produce.

Future Directions

There are several future directions for the research on (2R,3S,4S)-2,3,5-Tris(benzyloxy)pentane-1,4-diol. One of the main areas of research is the development of more efficient and cost-effective synthetic methods for producing this compound. Another area of research is the exploration of its potential applications in various fields, including organic synthesis, medicinal chemistry, and material science. Additionally, more studies are needed to understand the mechanism of action and the biochemical and physiological effects of this compound.

Synthesis Methods

The synthesis of (2R,3S,4S)-2,3,5-Tris(benzyloxy)pentane-1,4-diol is a complex process that involves several steps. One of the most commonly used methods for synthesizing this compound is the Sharpless asymmetric dihydroxylation method. This method involves the reaction of an alkene with osmium tetroxide and a chiral ligand to produce a diol. The diol is then protected using benzyl groups to produce (2R,3S,4S)-2,3,5-Tris(benzyloxy)pentane-1,4-diol. Other methods for synthesizing this compound include the reduction of a corresponding ketone and the oxidation of a corresponding alcohol.

Scientific Research Applications

(2R,3S,4S)-2,3,5-Tris(benzyloxy)pentane-1,4-diol has potential applications in various fields, including organic synthesis, medicinal chemistry, and material science. This compound has been used as a chiral building block for the synthesis of various natural products and pharmaceuticals. It has also been used as a chiral auxiliary in asymmetric synthesis reactions. In material science, this compound has been used as a monomer for the synthesis of chiral polymers.

properties

CAS RN

131897-00-2

Product Name

(2R,3S,4S)-2,3,5-Tris(benzyloxy)pentane-1,4-diol

Molecular Formula

C26H30O5

Molecular Weight

422.5 g/mol

IUPAC Name

(2R,3S,4S)-2,3,5-tris(phenylmethoxy)pentane-1,4-diol

InChI

InChI=1S/C26H30O5/c27-16-25(30-18-22-12-6-2-7-13-22)26(31-19-23-14-8-3-9-15-23)24(28)20-29-17-21-10-4-1-5-11-21/h1-15,24-28H,16-20H2/t24-,25+,26-/m0/s1

InChI Key

NJEJAQAZBITKET-NXCFDTQHSA-N

Isomeric SMILES

C1=CC=C(C=C1)COC[C@@H]([C@@H]([C@@H](CO)OCC2=CC=CC=C2)OCC3=CC=CC=C3)O

SMILES

C1=CC=C(C=C1)COCC(C(C(CO)OCC2=CC=CC=C2)OCC3=CC=CC=C3)O

Canonical SMILES

C1=CC=C(C=C1)COCC(C(C(CO)OCC2=CC=CC=C2)OCC3=CC=CC=C3)O

synonyms

1,3,4-Tris-O-(phenylmethyl)-D-ribitol

Origin of Product

United States

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